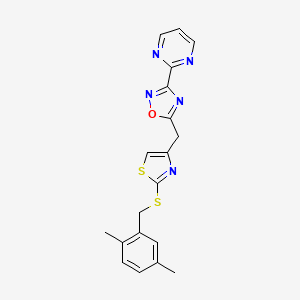
5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic molecule that integrates multiple heterocyclic moieties. This article focuses on its biological activity, particularly in the context of its potential therapeutic applications.
Chemical Structure and Properties
The compound consists of:
- A 1,2,4-oxadiazole ring known for its pharmacological significance.
- A thiazole moiety which contributes to its biological interactions.
- A pyrimidine component that enhances its structural diversity.
Molecular Formula: C₁₅H₁₈N₄OS
Molecular Weight: 318.39 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which modulate the activity of target molecules. Furthermore, the oxadiazole component has been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells through various pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown:
- Cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
- Induction of apoptosis in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | HeLa | 2.41 | Cell cycle arrest |
| 16a | PANC-1 | 0.072 | Enzyme inhibition |
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens. The oxadiazole derivatives have been reported to inhibit bacterial growth effectively, potentially serving as leads for new antibiotic agents .
Anti-Tubercular Activity
Research indicates that oxadiazole compounds can act as inhibitors of EthR, a key regulator in Mycobacterium tuberculosis. Compounds derived from oxadiazoles have demonstrated effective anti-tubercular activity with low micromolar EC₅₀ values .
Case Studies
-
Study on Oxadiazole Derivatives:
A comprehensive study evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that compounds structurally related to our target compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin . -
Antimicrobial Evaluation:
Another study focused on the antimicrobial properties of thiazole and oxadiazole derivatives, revealing that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
5-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]methyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-12-4-5-13(2)14(8-12)10-26-19-22-15(11-27-19)9-16-23-18(24-25-16)17-20-6-3-7-21-17/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNYXDSQAULLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














